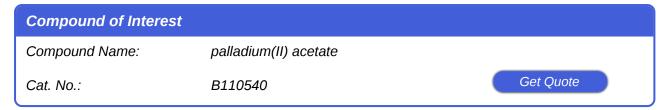


Palladium(II) Acetate (CAS: 3375-31-3): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **palladium(II)** acetate, a pivotal catalyst in modern organic synthesis. With the CAS number 3375-31-3, this compound is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool in academic research and the pharmaceutical industry. This document details its physicochemical properties, core applications, experimental protocols for key reactions, and safety information.

Core Properties of Palladium(II) Acetate

Palladium(II) acetate is a commercially available, air-stable compound that serves as a versatile precatalyst for a multitude of cross-coupling reactions. Its utility is underscored by its solubility in a range of organic solvents and its consistent performance in generating the active Pd(0) species required for catalytic cycles.

Physicochemical Data

Quantitative data for **palladium(II) acetate** is summarized in the table below for easy reference.



| Property | Value | References |
|-------------------|--|------------|
| CAS Number | 3375-31-3 | [1][2] |
| Molecular Formula | C ₄ H ₆ O ₄ Pd or Pd(OCOCH ₃) ₂ | [1][3][4] |
| Molecular Weight | 224.51 g/mol | [3][5] |
| Appearance | Yellowish-brown to brown powder or crystals | [1][3][6] |
| Melting Point | 205-223.7 °C (decomposes) | [3][7] |
| Solubility | Soluble in chloroform, acetone, benzene, toluene, and glacial acetic acid. Insoluble in water. | [3][7][8] |
| Pd Content | ~47.4% | [3] |

Structural and Stability Insights

Palladium(II) acetate typically exists as a trimer, [Pd(OAc)₂]₃, in the solid state and in non-coordinating solvents like benzene.[6] This trimeric structure features a triangle of palladium atoms bridged by acetate ligands. It is sensitive to air and moisture, which can impact its reactivity.[1] The compound is stable under normal storage conditions but should be stored below +30°C in a tightly sealed container, away from light, air, and moisture.[8][9]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of palladium(II) acetate.

Infrared (IR) Spectroscopy

The IR spectrum of **palladium(II) acetate** displays characteristic vibrational peaks. The major absorptions are observed around 1605 cm⁻¹ and 1432 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (OCOCH₃), respectively.[10] Bending vibrations for the CH₃ group are typically seen near 1333 cm⁻¹ and 695 cm⁻¹.[10] A broad band around 3431 cm⁻¹ can be attributed to the O-H stretching vibration of associated water molecules.[10]



Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **palladium(II) acetate** in deuterated acetonitrile (CD₃CN) shows a signal for the methyl protons of the acetate ligand at approximately 1.97 ppm.[6] The presence of multiple signals in wet deuterated solvents like CDCl₃ and C₆D₆ can indicate hydrolysis, while a single signal is typically observed in thoroughly dried solvents.[9]

Applications in Homogeneous Catalysis

Palladium(II) acetate is a cornerstone catalyst in a variety of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Heck Reaction

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a powerful tool for C-C bond formation.[11] **Palladium(II) acetate** is a common precatalyst for this transformation.[11]

Suzuki-Miyaura Coupling

This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate.[12] **Palladium(II)** acetate, often in conjunction with a phosphine ligand, is a highly effective catalyst for this transformation.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[14][15] This reaction has become a vital method for the synthesis of arylamines.[16]

Experimental Protocols

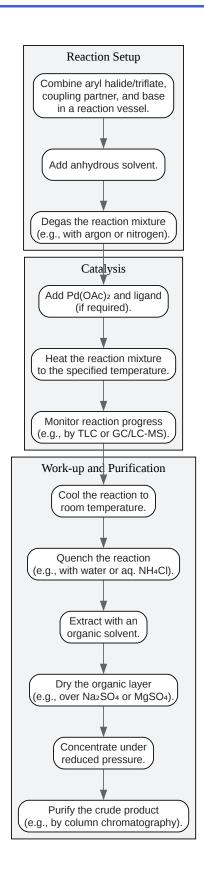
The following sections provide generalized methodologies for key cross-coupling reactions using **palladium(II)** acetate.



General Experimental Workflow for a Cross-Coupling Reaction

The diagram below illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.





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Generalized experimental workflow for a cross-coupling reaction.



Heck Reaction Protocol

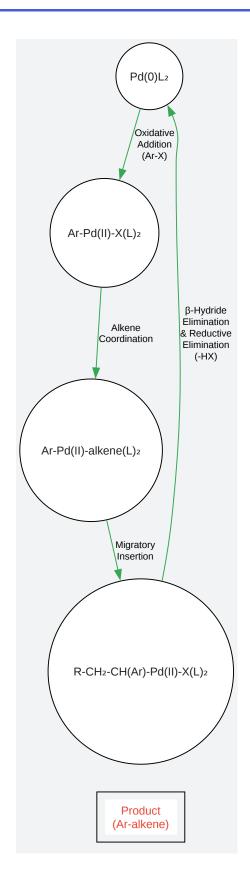
Materials:

- Aryl halide (e.g., 4-bromophenol)
- Alkene (e.g., styrene)
- Palladium(II) acetate (1-5 mol%)
- Phosphine ligand (e.g., tri(o-tolyl)phosphine) (optional, but often improves reactivity)
- Base (e.g., triethylamine, potassium carbonate)
- Anhydrous solvent (e.g., triethylamine, DMF/water)

Procedure:

- In a Schlenk tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (2.0 mmol), **palladium(II) acetate** (0.01-0.05 mmol), and the phosphine ligand (if used, typically in a 1:2 or 1:4 Pd:ligand ratio).[11]
- Add the anhydrous solvent (3-10 mL).[11]
- Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC.[11]
- After completion, cool the reaction to room temperature and perform an aqueous work-up.
- Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.





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Catalytic cycle of the Heck reaction.



Suzuki-Miyaura Coupling Protocol

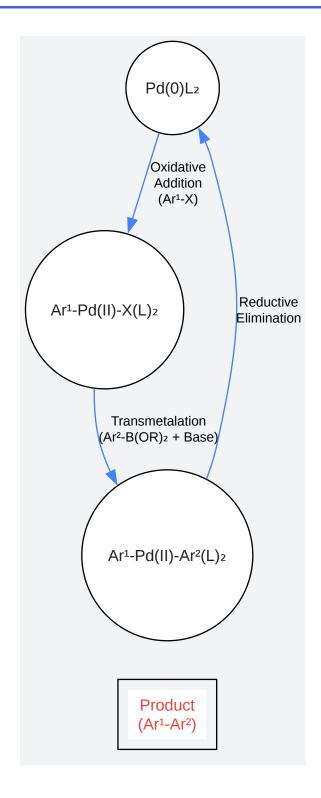
Materials:

- Aryl or vinyl halide/triflate
- Organoboron reagent (e.g., arylboronic acid)
- Palladium(II) acetate (0.5-5 mol%)
- Ligand (e.g., a biarylphosphine like SPhos or XPhos) (optional, but often necessary)
- Base (e.g., K₂CO₃, K₃PO₄, CS₂CO₃)
- Solvent system (e.g., toluene/water, dioxane/water, ethanol)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), the base (2.0-3.0 equiv), palladium(II) acetate, and the ligand.
- Add the solvent system and degas the mixture.
- Heat the reaction, typically between room temperature and 100 °C, and stir until the starting material is consumed.[13][17]
- Upon completion, cool the reaction and perform a standard aqueous work-up.
- Extract the product, dry the organic phase, and remove the solvent in vacuo.
- Purify the product via column chromatography.





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Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Protocol

Materials:

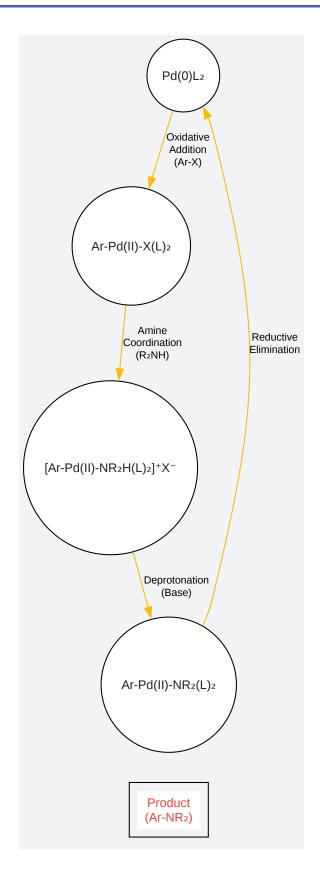


- Aryl halide or triflate
- Primary or secondary amine
- Palladium(II) acetate (1-4 mol%)
- Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos)
- Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
- Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with palladium(II)
 acetate, the phosphine ligand, and the base.
- Add the anhydrous solvent, followed by the aryl halide and the amine.
- Seal the vessel and heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.
- Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
- Dilute with a suitable solvent and filter through a pad of celite to remove insoluble salts.
- Concentrate the filtrate and purify the residue by column chromatography.





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Catalytic cycle of the Buchwald-Hartwig amination.



Safety and Handling

Palladium(II) acetate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

- GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS09 (Environment)[6]
- Signal Word: Danger[3][8]
- Hazard Statements:
 - H317: May cause an allergic skin reaction.[8]
 - H318: Causes serious eye damage.[5][8]
 - H410: Very toxic to aquatic life with long lasting effects.[3][8]

Precautionary Measures

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles).[3][5][8]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.[1][5][7]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[1][5]

First Aid

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[1][8]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][8]



- Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][8]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][8]

This guide is intended to provide comprehensive technical information on **palladium(II)** acetate for professionals in the fields of chemical research and drug development. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

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